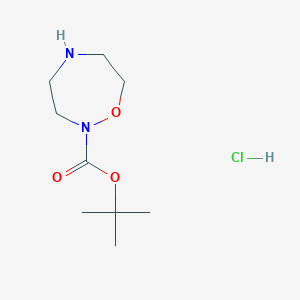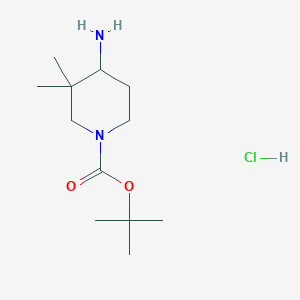![molecular formula C9H10ClNO3 B6304810 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1965308-80-8](/img/structure/B6304810.png)
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1965308-80-8 . It has a molecular weight of 215.64 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been described in the literature. One method involves a mechanochemical “parallel synthesis” via a one-pot three-component reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H10ClNO3 . The InChI Code for this compound is 1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The compound is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.作用機序
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that the compound is synthesized through a two-step synthetic protocol, involving the formation of a schiff base followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide . This leads to intramolecular cyclization to give a mixture of diastereomers .
Biochemical Pathways
Similar compounds have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
The synthesis of the compound involves a green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy , suggesting that the synthesis process is environmentally friendly.
実験室実験の利点と制限
3,4-DHBOC-HCl has a number of advantages and limitations for use in laboratory experiments. The main advantage of 3,4-DHBOC-HCl is its high potency, which makes it an attractive tool for research into protein synthesis and cell biology. Additionally, 3,4-DHBOC-HCl is relatively easy to synthesize and relatively inexpensive, making it an attractive option for researchers on a budget. However, 3,4-DHBOC-HCl has a number of limitations for use in laboratory experiments. For example, 3,4-DHBOC-HCl is not water-soluble and must be dissolved in organic solvents for use in experiments. Additionally, 3,4-DHBOC-HCl is not very stable and must be stored at low temperatures to prevent degradation.
将来の方向性
There are a number of potential future directions for the use of 3,4-DHBOC-HCl in scientific research. For example, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on cell death, apoptosis, and autophagy in a variety of cell types. Additionally, 3,4-DHBOC-HCl could be used to study the role of protein synthesis in cancer cells. Additionally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on cell growth and differentiation. Additionally, 3,4-DHBOC-HCl could be used to study the regulation of gene expression and the role of protein synthesis in cell differentiation. Additionally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on the development of diseases such as Alzheimer's disease and Parkinson's disease. Finally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on the development of drug resistance in cancer cells.
合成法
3,4-DHBOC-HCl can be synthesized using a variety of methods. The most common method for synthesizing 3,4-DHBOC-HCl is the reaction of ethylbenzene with hydrochloric acid in the presence of a catalyst. The reaction is carried out at a temperature between 50 and 100°C and results in the formation of 3,4-DHBOC-HCl. Other methods for synthesizing 3,4-DHBOC-HCl include the reaction of benzaldehyde with hydrochloric acid in the presence of a catalyst, the reaction of ethylbenzene with hydrochloric acid in the presence of a catalyst, and the reaction of ethylbenzene with hydrochloric acid in the presence of a base.
科学的研究の応用
3,4-DHBOC-HCl has been used in a variety of research applications. It has been used to study the regulation of gene expression, protein synthesis, and cell differentiation. Additionally, 3,4-DHBOC-HCl has been used to study the effects of protein synthesis inhibition on cell death, apoptosis, and autophagy. 3,4-DHBOC-HCl has also been used in a number of studies investigating the role of protein synthesis in cancer cells. Additionally, 3,4-DHBOC-HCl has been used in a variety of studies investigating the effects of protein synthesis inhibition on cell growth and differentiation.
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADRYFXGWXRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)



![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)